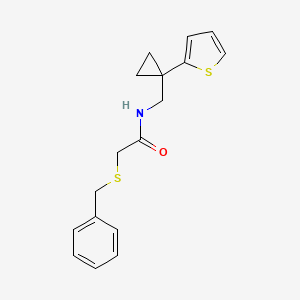

(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone involves multiple steps, including acylation, nucleophilic aromatic substitution, and Grignard reactions. For instance, the microwave-assisted synthesis technique has been employed for the rapid generation of related complex structures, highlighting the efficiency and versatility of modern synthetic methods in creating such intricate molecules (Williams et al., 2010).

Molecular Structure Analysis

Crystallography and spectroscopic techniques play a crucial role in determining the molecular structure of complex organic compounds. The analysis of similar structures reveals that these compounds often crystallize in specific crystal systems and exhibit distinct conformational features, such as chair conformations for piperidine rings and tetrahedral geometries around sulfur atoms (Girish et al., 2008).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

A study on a structurally related compound, 4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, demonstrated its efficacy as an inhibitor for the prevention of mild steel corrosion in an acidic medium. The compound showed better inhibition efficiency, acting as a mixed type inhibitor, which suggests potential applications for (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(naphthalen-1-yl)methanone in corrosion protection under similar conditions (Singaravelu & Bhadusha, 2022).

Antimicrobial Activity

Another study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, related to the core structure of the compound , indicated good antimicrobial activity against various bacterial and fungal strains. This suggests potential research applications in developing antimicrobial agents from compounds structurally similar to this compound (Mallesha & Mohana, 2014).

Catalysis

Research involving the oxidation of naphthalene to naphthoquinone using peroxosulfate catalyzed by iron(III) tetrakis(p-sulfonatophenyl)porphyrin highlighted the impact of pH and organic co-solvents on the reaction's efficiency. This indicates a broader application of naphthalene derivatives in catalysis and organic synthesis, hinting at potential roles for compounds like this compound in similar catalytic processes (Kawasaki et al., 2003).

Polymer Synthesis

A novel sulfonated diamine monomer was used in the synthesis of sulfonated polyimide copolymers, indicating the utility of naphthalene sulfonic acid derivatives in creating high-performance materials for applications such as fuel cells. This suggests potential research directions in polymer synthesis and material science for the compound of interest (Li et al., 2007).

Propiedades

IUPAC Name |

[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c23-21(20-9-3-6-16-5-1-2-8-19(16)20)22-12-10-18(11-13-22)27(24,25)15-17-7-4-14-26-17/h1-9,14,18H,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVUUGTZTAPATA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B2489742.png)

![6-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2489743.png)

![1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2489747.png)

![2-Methoxy-6-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2489752.png)

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)

![Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2489758.png)

![2-chloro-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2489760.png)